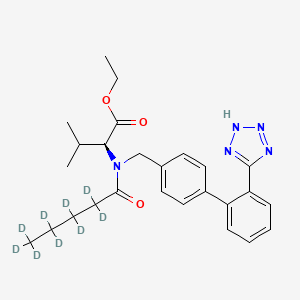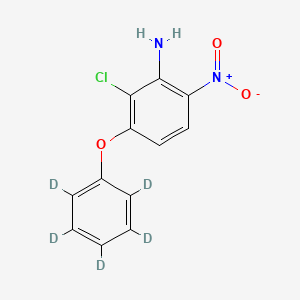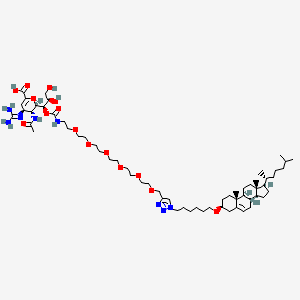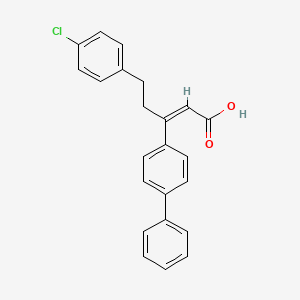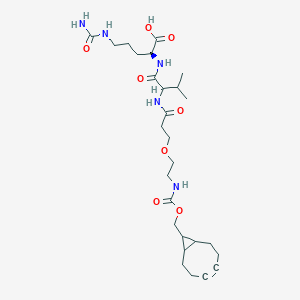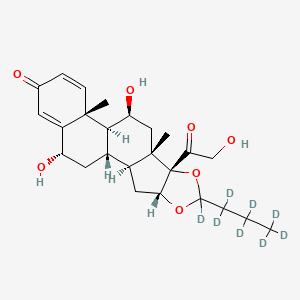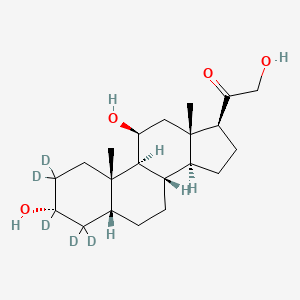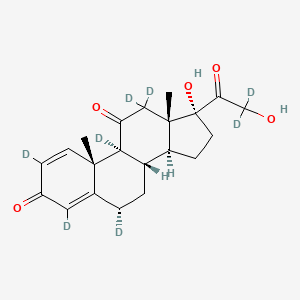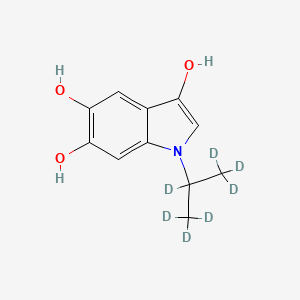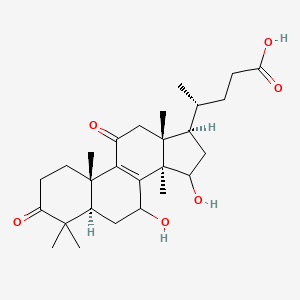
Chol-8-en-24-oic acid, 7,15-dihydroxy-4,4,14-trimethyl-3,11-dioxo-, (5alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,15-Dihydroxy-4,4,14-trimethyl-3,11-dioxochol-8-en-24-oic acid is a ganoderma triterpenoid, recognized as an important bioactive ingredient in Ganoderma Lucidum Karst . This compound is known for its significant biological activities and is used in the research of various etiologies, including chronic liver diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,15-dihydroxy-4,4,14-trimethyl-3,11-dioxochol-8-en-24-oic acid involves multiple steps, starting from plant-derived triterpenoids. The exact synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound typically involves extraction from Ganoderma Lucidum, followed by purification processes to isolate the specific triterpenoid. The extraction process may include solvent extraction, chromatography, and crystallization .
Chemical Reactions Analysis
Types of Reactions
7,15-Dihydroxy-4,4,14-trimethyl-3,11-dioxochol-8-en-24-oic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the ketone groups in the molecule.
Substitution: Substitution reactions can occur at various positions on the triterpenoid structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
7,15-Dihydroxy-4,4,14-trimethyl-3,11-dioxochol-8-en-24-oic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying triterpenoid chemistry and reactions.
Biology: Investigated for its role in cellular processes and interactions with other biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in chronic liver diseases and cancer.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 7,15-dihydroxy-4,4,14-trimethyl-3,11-dioxochol-8-en-24-oic acid involves its interaction with various molecular targets and pathways. It is known to exert hepatoprotective effects by mitigating oxidative damage in hepatic cells . The compound interacts with cellular proteins and enzymes, modulating their activity and contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ganoderic Acid A: Another ganoderma triterpenoid with similar biological activities.
Ganoderic Acid B: Known for its anti-inflammatory and anticancer properties.
Lucidenic Acid: Exhibits hepatoprotective and antioxidant activities.
Uniqueness
7,15-Dihydroxy-4,4,14-trimethyl-3,11-dioxochol-8-en-24-oic acid is unique due to its specific structure and the presence of hydroxyl and ketone groups, which contribute to its distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C27H40O6 |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
(4R)-4-[(5R,10S,13R,14R,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C27H40O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h14-16,18,20,28,31H,7-13H2,1-6H3,(H,32,33)/t14-,15-,16?,18+,20?,25+,26-,27+/m1/s1 |
InChI Key |
JBKAGLHPUJBTTD-TYJUXQFJSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC([C@@]2([C@@]1(CC(=O)C3=C2C(C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C)O |
Canonical SMILES |
CC(CCC(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


